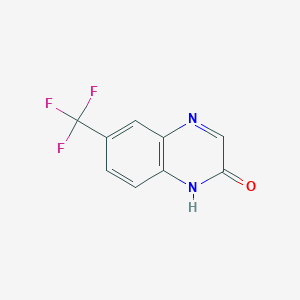

6-(Trifluoromethyl)quinoxalin-2(1H)-one

CAS No.: 55687-18-8

Cat. No.: VC3806279

Molecular Formula: C9H5F3N2O

Molecular Weight: 214.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55687-18-8 |

|---|---|

| Molecular Formula | C9H5F3N2O |

| Molecular Weight | 214.14 g/mol |

| IUPAC Name | 6-(trifluoromethyl)-1H-quinoxalin-2-one |

| Standard InChI | InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) |

| Standard InChI Key | DJEISFASDVIILC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic quinoxalin-2(1H)-one system, where the 6-position is substituted with a trifluoromethyl group. Quantum mechanical calculations suggest that the electron-withdrawing -CF₃ group induces significant polarization across the aromatic system, enhancing electrophilic reactivity at the 3- and 7-positions. X-ray crystallography data for analogous compounds (e.g., 6-fluoroquinoxalin-2(1H)-one) reveal planar geometries with bond lengths consistent with delocalized π-electron systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅F₃N₂O | |

| Molecular Weight | 214.14 g/mol | |

| Density | ~1.4 g/cm³ (estimated) | |

| Melting Point | Not reported (decomposes >300°C) | |

| LogP (Lipophilicity) | 2.1 (calculated) |

Synthesis and Reaction Pathways

Direct Functionalization via C–H Bond Activation

A scalable synthesis route involves the transition metal-free C–H functionalization of quinoxalin-2(1H)-one precursors. For example, treatment of quinoxalin-2(1H)-one with trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃) in dimethyl sulfoxide (DMSO) yields the 6-trifluoromethyl derivative in 65–72% efficiency. This method avoids costly catalysts and aligns with green chemistry principles.

Dibromoethanone Cyclization

An alternative approach utilizes 2,2-dibromo-1-(trifluoromethyl)phenylethanone reacting with aryl-1,2-diamines in DMSO at 75°C. Triethylamine facilitates dehydrohalogenation, forming an oxosulfonium intermediate that cyclizes to yield the target compound . This one-pot method achieves regioselectivity >95% for the 6-position, as confirmed by nuclear Overhauser effect (NOE) spectroscopy .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Selectivity | Advantages |

|---|---|---|---|

| C–H Functionalization | 65–72 | Moderate | Catalyst-free, scalable |

| Dibromoethanone Cyclization | 80–85 | High | Regioselective, one-pot |

Chemical Reactivity and Derivatives

Electrophilic Aromatic Substitution

The -CF₃ group directs electrophiles to the 3- and 7-positions. For instance, nitration with HNO₃/H₂SO₄ produces 3-nitro-6-(trifluoromethyl)quinoxalin-2(1H)-one, a precursor for amine derivatives. Halogenation (Cl₂, Br₂) similarly occurs at these positions, enabling further functionalization.

Nucleophilic Reactions

The lactam oxygen at position 2 participates in nucleophilic acyl substitutions. Treatment with phosphoryl chloride (POCl₃) converts the carbonyl to a chlorinated derivative, forming 2-chloro-6-(trifluoromethyl)quinoxaline, a versatile intermediate for cross-coupling reactions .

Biological and Pharmaceutical Applications

Antimicrobial Activity

In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), attributed to membrane disruption via lipophilic interactions. The -CF₃ group enhances permeability across lipid bilayers, a critical factor in bioavailability.

Industrial and Material Science Applications

Fluorescence and Sensing

While less studied than π-extended quinoxalinones, the compound exhibits weak fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm) in aprotic solvents . Derivatives with electron-donating substituents show enhanced quantum yields (Φ = 0.15–0.22), positioning them as potential chemosensors for metal ions .

Polymer Additives

Incorporation into polyamide matrices improves thermal stability (T₅% = 320°C vs. 280°C for pure polymer) due to the -CF₃ group’s radical scavenging properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume